molecular formula C8H20Cl2N2 B1522310 2-(Azepan-1-yl)ethanamine dihydrochloride CAS No. 300578-40-9

2-(Azepan-1-yl)ethanamine dihydrochloride

Cat. No. B1522310
M. Wt: 215.16 g/mol
InChI Key: DEVDAVLTWZGNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-yl)ethanamine dihydrochloride, also known as 2-(1-azepanyl)ethanamine, is a chemical compound primarily used in scientific experiments in various fields of research and industry. It has a molecular formula of C8H20Cl2N2 and a molecular weight of 215.16 g/mol.


Molecular Structure Analysis

The molecular structure of 2-(Azepan-1-yl)ethanamine dihydrochloride consists of 8 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 chlorine atoms . The InChI code for the compound is 1S/C8H18N2/c9-5-8-10-6-3-1-2-4-7-10/h1-9H2 .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

A study highlights the use of a related compound, N-(2-aminoethyl)-1 aziridine-ethanamine, as a novel inhibitor of Angiotensin-converting enzyme 2 (ACE2), showing potential in controlling cardiovascular diseases and severe acute respiratory syndrome (SARS) outbreaks. This discovery underscores the therapeutic significance of such compounds in modulating hypertension and controlling SARS infections (Huentelman et al., 2004).

Synthetic Applications

Research on the synthesis of 2,3-Dihydro-1H-azepine and 1H-Azepin-2(3H)-one derivatives from intramolecular condensation indicates the utility of related structures in constructing heterocyclic rings, which are pivotal in the development of pharmaceuticals and other organic compounds (Wenju Zhu et al., 2015).

Material Science and Corrosion Inhibition

A study demonstrates the corrosion inhibition properties of cadmium(II) Schiff base complexes on mild steel, where derivatives of 2-(Azepan-1-yl)ethanamine dihydrochloride showed promising results. This research opens new avenues in corrosion engineering and materials science, highlighting the compound's potential in protecting metals from corrosion (Mriganka Das et al., 2017).

Biocatalysis and Chemical Synthesis

Another application is found in the chemoenzymatic synthesis of substituted Azepanes, which involves biocatalytic reduction and organolithium-mediated rearrangement. This process illustrates the compound's role in producing enantioenriched structures, beneficial in synthesizing bioactive molecules and enhancing pharmaceutical synthesis (Wojciech Zawodny et al., 2018).

Safety And Hazards

The compound is classified as potentially hazardous. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment . It is also recommended to handle the compound under inert gas and protect it from moisture .

properties

IUPAC Name

2-(azepan-1-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c9-5-8-10-6-3-1-2-4-7-10;;/h1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVDAVLTWZGNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674224
Record name 2-(Azepan-1-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azepan-1-yl)ethanamine dihydrochloride

CAS RN

300578-40-9
Record name 2-(Azepan-1-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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